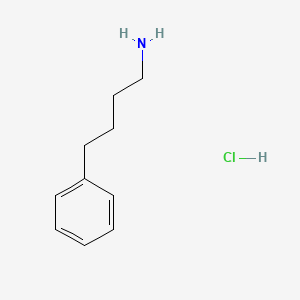

4-Phenylbutylamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDORWAJHREUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30684-06-1 | |

| Record name | 4-Phenylbutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine Hydrochloride from 4-Phenylbutyronitrile

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-phenylbutylamine hydrochloride, a key building block in medicinal chemistry.[1][2] The synthesis begins with the chemical reduction of 4-phenylbutyronitrile to the primary amine, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Strategic Overview: From Nitrile to Amine Salt

The conversion of 4-phenylbutyronitrile to this compound is a two-stage process:

-

Reduction of the Nitrile Group: The cyano group (-C≡N) of 4-phenylbutyronitrile is reduced to a primary amine group (-CH₂NH₂). The two most prevalent laboratory and industrial methods for this transformation are:

-

Metal Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which offers high efficacy and is a classic, well-understood laboratory method.[3][4]

-

Catalytic Hydrogenation: An atom-economical approach suitable for larger scales, employing catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][3] The primary challenge here is mitigating the formation of secondary and tertiary amine byproducts, often suppressed by the addition of ammonia.[1][3]

-

-

Formation of the Hydrochloride Salt: The resulting 4-phenylbutylamine, a basic oily liquid, is converted into a stable, crystalline solid via a simple acid-base reaction with hydrochloric acid (HCl).[5][6] This salt form is often preferred for its ease of handling, improved stability, and suitability for pharmaceutical applications.

This guide will focus on the Lithium Aluminum Hydride (LAH) reduction method due to its widespread use in research settings and its illustrative power of fundamental chemical transformations.

Caption: High-level workflow for the synthesis of 4-Phenylbutylamine HCl.

Part 1: Reduction of 4-Phenylbutyronitrile via Lithium Aluminum Hydride

Mechanism of Nitrile Reduction by LiAlH₄

The reduction of a nitrile with Lithium Aluminum Hydride is a robust reaction that proceeds via two successive nucleophilic additions of a hydride ion (H⁻).

-

First Hydride Addition: The reaction initiates with a nucleophilic attack by a hydride ion from the [AlH₄]⁻ complex on the electrophilic carbon atom of the nitrile group. This breaks the C-N pi bond and forms an intermediate imine anion, which is stabilized as a lithium or aluminum salt.[7][8]

-

Second Hydride Addition: The intermediate imine salt is still susceptible to nucleophilic attack. A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[8][9]

-

Aqueous Workup and Protonation: The reaction is quenched by the careful addition of water. The highly reactive dianion is protonated twice by water to yield the final primary amine. The aluminum byproducts are converted into insoluble aluminum hydroxide.[7][9]

Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Protocol: LiAlH₄ Reduction

Lithium Aluminum Hydride (LAH) is a powerful, unselective reducing agent that is extremely dangerous if handled improperly. It is an air- and moisture-sensitive solid that reacts violently with water, releasing flammable hydrogen gas that can ignite spontaneously.[10][11]

-

Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory.[12][13]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon).[11][13]

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use water or a CO₂ extinguisher on an LAH fire. [10]

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| 4-Phenylbutyronitrile | C₁₀H₁₁N | 145.20[14] | 1.0 | (e.g., 14.5 g, 0.1 mol) |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 1.5 - 2.0 | (e.g., 7.6 g, 0.2 mol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~300 mL |

| Deionized Water | H₂O | 18.02 | - | For workup |

| 15% Sodium Hydroxide (aq) | NaOH | 40.00 | - | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

LAH Suspension: In the reaction flask, carefully add Lithium Aluminum Hydride (7.6 g) under a gentle stream of nitrogen. Add anhydrous THF (150 mL) via cannula to create a suspension. Cool the flask to 0 °C using an ice-water bath.[13]

-

Substrate Addition: Dissolve 4-phenylbutyronitrile (14.5 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 60-90 minutes. The key is to maintain the internal reaction temperature below 10 °C to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench (Fieser Workup): This is the most critical step for safety. Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise, and sequential addition of:

-

7.6 mL of deionized water (1 mL per 1 g of LAH used).

-

7.6 mL of 15% aqueous sodium hydroxide solution (1 mL per 1 g of LAH).

-

22.8 mL of deionized water (3 mL per 1 g of LAH).

-

Causality: This specific sequence is designed to convert the aluminum salts into a dense, granular, and easily filterable precipitate (LiAlO₂), minimizing the formation of gelatinous aluminum hydroxide which is difficult to handle.[13]

-

-

Isolation: After the quench, stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite or diatomaceous earth to remove the inorganic salts.[1] Wash the filter cake thoroughly with additional THF (2 x 50 mL).

-

Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent (THF) under reduced pressure using a rotary evaporator. The crude 4-phenylbutylamine will be an oil. For high purity, the product should be purified by vacuum distillation.[1]

Part 2: Conversion to this compound

Principle of Salt Formation

This step is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the primary amine makes it a Lewis base. It readily accepts a proton (H⁺) from hydrochloric acid to form a positively charged ammonium ion. This ammonium cation then forms an ionic bond with the chloride anion (Cl⁻), resulting in the amine hydrochloride salt.[5][6]

Caption: Acid-base reaction for the formation of an amine hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 4-phenylbutylamine free base in a suitable solvent like anhydrous diethyl ether or isopropanol (approx. 10 mL of solvent per 1 g of amine).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (37%) dropwise.[15] Alternatively, a solution of HCl in isopropanol or ether can be used for better control. The hydrochloride salt is typically insoluble in these solvents and will begin to precipitate as a white solid.[6] Continue adding acid until the solution becomes slightly acidic (test with pH paper on a glass rod).

-

Crystallization and Isolation: Stir the mixture for 30 minutes at room temperature, then cool it in an ice bath to maximize precipitation. Collect the white crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl or unreacted amine. Dry the product under vacuum to yield pure this compound.[15]

Part 3: Characterization and Data

The identity and purity of the final product must be confirmed through analytical methods.

Physicochemical Data Summary

| Property | 4-Phenylbutyronitrile (Starting Material) | 4-Phenylbutylamine (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₀H₁₁N | C₁₀H₁₅N[16] | C₁₀H₁₆ClN[17] |

| Molecular Weight | 145.20 g/mol [14] | 149.23 g/mol [16] | 185.69 g/mol [17] |

| Appearance | Colorless Liquid[14] | Oily Liquid | White to off-white crystalline solid |

| Boiling Point | 97-99 °C @ 1.7 mmHg[14] | ~235-237 °C (atm) | N/A |

| Melting Point | N/A | N/A | 163-167 °C |

Spectroscopic Validation

-

Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the reaction's progress.

-

Starting Material (Nitrile): A sharp, strong absorption band around 2245 cm⁻¹ corresponding to the C≡N stretch.

-

Intermediate (Amine): The disappearance of the 2245 cm⁻¹ band and the appearance of two N-H stretching bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

Final Product (Hydrochloride): A very broad and strong absorption band appears in the 2400-2800 cm⁻¹ range, which is indicative of the N⁺-H stretch of the ammonium salt.[18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the final structure. Key shifts to observe in the ¹H NMR include the protons on the carbon adjacent to the nitrogen, which will shift significantly downfield upon protonation to the hydrochloride salt.

Conclusion

This guide details a reliable and well-established protocol for the synthesis of this compound from 4-phenylbutyronitrile using a lithium aluminum hydride reduction. The causality behind critical steps, particularly the stringent safety protocols for handling LAH and the rationale for the Fieser workup, have been emphasized to ensure both safety and success. The subsequent conversion to the hydrochloride salt provides a stable, easily handled final product. The analytical data and characterization methods described provide a framework for validating the identity and purity of the synthesized compound, making this guide a valuable resource for professionals in chemical synthesis and drug discovery.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available from: [Link]

-

Nitriles to Amines: LiAlH4 Reduction . JoVE. Available from: [Link]

-

Lithium Aluminum Hydride . Princeton University Environmental Health and Safety. Available from: [Link]

-

Nitrile to Amine - Common Conditions . Organic Chemistry Portal. Available from: [Link]

-

Conversion of nitriles to 1° amines using LiAlH4 . Chemistry LibreTexts. Available from: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. Available from: [Link]

-

How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH . Dr. Aman (YouTube). Available from: [Link]

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Publications. Available from: [Link]

-

This compound . PubChem, National Institutes of Health. Available from: [Link]

-

Making Aniline HCl . NileRed (YouTube). Available from: [Link]

-

What are amine hydrochlorides? . Reddit (r/OrganicChemistry). Available from: [Link]

-

Benzenebutanamine . PubChem, National Institutes of Health. Available from: [Link]

-

Amine and HCl - salt formation reaction . The Chemistry Solution (YouTube). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. youtube.com [youtube.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. westliberty.edu [westliberty.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 4-Phenylbutyronitrile 99 2046-18-6 [sigmaaldrich.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

4-Phenylbutylamine Hydrochloride mechanism of action as a MAO-A inhibitor

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Phenylbutylamine Hydrochloride as a MAO-A Inhibitor

Abstract

Monoamine oxidase A (MAO-A) is a critical enzyme in the metabolism of key neurotransmitters, making it a significant target for the development of therapeutics for depressive disorders and other neurological conditions. While a vast array of MAO-A inhibitors have been characterized, the specific mechanistic details for many compounds, including this compound, remain underexplored in publicly accessible literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of this compound as a MAO-A inhibitor. Grounded in the principles of enzyme kinetics and drawing parallels from structurally related compounds, this document outlines a hypothetical mechanism and presents a rigorous, step-by-step experimental strategy for its validation. The protocols and insights herein are designed to serve as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction to Monoamine Oxidase A (MAO-A)

Monoamine oxidase A (MAO-A) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the central nervous system by catalyzing the oxidative deamination of biogenic amines, including serotonin, norepinephrine, and dopamine. The enzymatic activity of MAO-A directly modulates the concentration of these neurotransmitters in the synaptic cleft, thereby influencing mood, emotion, and cognition. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited in the treatment of major depressive disorder.

The catalytic cycle of MAO-A involves the flavin adenine dinucleotide (FAD) cofactor, which is reduced during the oxidation of the amine substrate and subsequently reoxidized by molecular oxygen. The active site of MAO-A is characterized by a hydrophobic cavity, and the specificity for substrates and inhibitors is determined by the amino acid residues lining this pocket.

Physicochemical Properties of this compound

This compound is a primary amine with a chemical structure characterized by a phenyl group attached to a butylamine chain. Its structure suggests a potential interaction with the hydrophobic active site of MAO-A.

| Property | Value |

| Chemical Formula | C10H16ClN |

| Molecular Weight | 185.70 g/mol |

| Structure | A phenyl ring connected to a four-carbon alkyl chain terminating in an amino group. |

| Solubility | Soluble in water. |

Proposed Mechanism of Action of this compound as a MAO-A Inhibitor

Given the absence of direct studies on the interaction between this compound and MAO-A, we propose a hypothetical mechanism based on its structural features and the known mechanisms of other phenethylamine-based MAO inhibitors. It is plausible that 4-Phenylbutylamine acts as a competitive inhibitor of MAO-A.

Rationale for the Proposed Competitive Inhibition Model

-

Structural Similarity to Substrates: The structure of 4-phenylbutylamine resembles that of endogenous MAO-A substrates like tyramine and phenylethylamine. This structural analogy suggests that it may bind to the same active site on the enzyme.

-

Reversible Binding: The lack of a reactive group capable of forming a covalent bond with the FAD cofactor or enzyme residues suggests that any inhibition is likely to be reversible.

Visualizing the Proposed Interaction

Caption: Proposed competitive inhibition of MAO-A by 4-Phenylbutylamine.

Experimental Validation Strategy

A multi-faceted approach is required to rigorously test the hypothesis of this compound as a competitive MAO-A inhibitor.

In Vitro MAO-A Enzyme Inhibition Assay

This assay directly measures the effect of the compound on the catalytic activity of isolated MAO-A.

4.1.1. Protocol

-

Enzyme and Substrate Preparation:

-

Reconstitute recombinant human MAO-A to a final concentration of 0.1 mg/mL in a phosphate buffer (pH 7.4).

-

Prepare a stock solution of a suitable MAO-A substrate, such as kynuramine or p-tyramine.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in the same phosphate buffer.

-

Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAO-A enzyme and varying concentrations of this compound.

-

Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product over time using a spectrophotometer or fluorometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

4.1.2. Expected Data

| Inhibitor Concentration (µM) | % Inhibition (Hypothetical) |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

| 1000 | 95 |

Enzyme Kinetic Studies

To elucidate the type of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

4.2.1. Protocol

-

Experimental Setup:

-

Set up a matrix of reactions with varying concentrations of both the substrate and this compound.

-

-

Data Collection:

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the plot:

-

Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains unchanged).

-

Uncompetitive Inhibition: The lines will be parallel.

-

-

4.2.2. Visualizing the Kinetic Analysis Workflow

Caption: Workflow for determining the type of enzyme inhibition.

Cellular MAO-A Activity Assay

To confirm that the inhibitory activity observed in vitro translates to a cellular context, assays using cell lines expressing MAO-A are necessary.

4.3.1. Protocol

-

Cell Culture:

-

Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO-A) to confluency.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for a defined period.

-

-

Cell Lysis and Assay:

-

Lyse the cells to release the mitochondrial fraction containing MAO-A.

-

Perform the MAO-A activity assay on the cell lysates as described in section 4.1.

-

-

Data Analysis:

-

Determine the IC50 value in the cellular context and compare it to the in vitro value.

-

Conclusion

While this compound is not a well-documented MAO-A inhibitor, its chemical structure suggests a potential for competitive inhibition. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous approach to investigate this hypothesis. By following these protocols, researchers can elucidate the precise mechanism of action, determine the potency of inhibition, and validate its effects in a cellular environment. These findings will be crucial in assessing the therapeutic potential of this compound and guiding future drug development efforts targeting the monoaminergic system.

References

-

De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. [Link]

-

Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

Spectroscopic Characterization of 4-Phenylbutylamine Hydrochloride: A Technical Guide

Introduction

4-Phenylbutylamine Hydrochloride (C₁₀H₁₅N·HCl) is a primary amine salt with a molecular weight of 185.70 g/mol .[1][2] As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by comparative data from its free base, 4-phenylbutylamine.

This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying rationale for the observed spectroscopic behaviors. The experimental protocols outlined herein represent standard methodologies for the acquisition of high-quality data for this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, comprising a phenyl ring, a butyl chain, and an ammonium group, gives rise to a distinct set of spectroscopic signatures. The presence of the ammonium group (-NH₃⁺) in the hydrochloride salt, as opposed to the amine group (-NH₂) in the free base, is a key determinant of the differences observed in their respective spectra, particularly in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is particularly useful as the exchange of the acidic ammonium protons with deuterium can help in their identification.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, and the ammonium protons. The chemical shifts are influenced by the electron-withdrawing effect of the ammonium group.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.10 - 7.40 | Multiplet | 5H | The protons on the phenyl ring. |

| Benzylic (-CH₂-Ph) | 2.60 - 2.80 | Triplet | 2H | Deshielded by the adjacent phenyl ring. |

| Methylene (-CH₂-CH₂-N) | 2.90 - 3.10 | Triplet | 2H | Deshielded by the electron-withdrawing ammonium group. The chemical shift will be further downfield compared to the free amine.[3] |

| Methylene (-CH₂-CH₂-CH₂-) | 1.60 - 1.80 | Multiplet | 4H | The two central methylene groups of the butyl chain. |

| Ammonium (-NH₃⁺) | 7.50 - 8.50 | Broad Singlet | 3H | The acidic protons of the ammonium group. This signal will exchange with D₂O and disappear from the spectrum. Its chemical shift is concentration and solvent dependent. |

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Quaternary Aromatic (C-Ar) | ~140 | The carbon of the phenyl ring attached to the butyl chain. |

| Aromatic (CH-Ar) | 126 - 129 | The protonated carbons of the phenyl ring. |

| Benzylic (-CH₂-Ph) | ~35 | |

| Methylene (-CH₂-CH₂-N) | ~40 | This carbon is deshielded by the adjacent ammonium group. |

| Methylene (-CH₂-CH₂-CH₂-) | 28 - 30 | The two central methylene carbons of the butyl chain. |

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be significantly different from that of its free base, primarily due to the presence of the ammonium group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Analysis

The key diagnostic peaks in the IR spectrum of this compound are associated with the N-H bonds of the ammonium group and the C-H and C=C bonds of the phenyl and butyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | A very prominent and broad absorption band characteristic of the stretching vibrations of the N-H bonds in the -NH₃⁺ group.[4] This often overlaps with the C-H stretching bands. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp | Asymmetric and symmetric stretching vibrations of the C-H bonds in the butyl chain. |

| N-H Bend (Ammonium) | 1625 - 1560 and 1550 - 1500 | Medium | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[5] |

| C=C Stretch (Aromatic) | 1600, 1495, 1450 | Medium to Weak, Sharp | Characteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| C-N Stretch | 1250 - 1020 | Medium to Weak | Stretching vibration of the carbon-nitrogen bond. |

| C-H Bend (Aromatic) | 770 - 730 and 710 - 690 | Strong | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Caption: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS) after conversion to the free base. For electrospray ionization (ESI), the hydrochloride salt can be analyzed directly.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectral Analysis

The mass spectrum of this compound will show the molecular ion of the free base, 4-phenylbutylamine, as the hydrochloride salt will typically dissociate in the ion source.

-

Molecular Ion (M⁺): The molecular ion of the free base (C₁₀H₁₅N) is expected at an m/z of 149.[6]

-

Nitrogen Rule: As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule.[7]

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium cation. For 4-phenylbutylamine, this would be the cleavage of the bond between the first and second carbon of the butyl chain, leading to a fragment at m/z 30 ([CH₂=NH₂]⁺).

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the rest of the alkyl chain is also a common fragmentation pathway for compounds containing a phenyl group. This would lead to the formation of a tropylium ion at m/z 91.

-

Caption: Key fragmentation pathways for 4-phenylbutylamine in mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with the chemical shifts being significantly influenced by the electron-withdrawing ammonium group. The IR spectrum clearly indicates the presence of the ammonium functional group through its characteristic broad N-H stretching and bending vibrations. Mass spectrometry confirms the molecular weight of the free base and reveals characteristic fragmentation patterns, including alpha-cleavage and benzylic cleavage. By synthesizing the information from these complementary analytical techniques, researchers and scientists can confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications in research and development.

References

-

PubChem. Benzenebutanamine. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

ATB. 4-Phenylbutylamine | C10H15N | MD Topology | NMR | X-Ray. [Link]

-

Pharmaffiliates. CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

SpectraBase. 4-Phenylbutylamine, tms derivative - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

-

ACS Publications. Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

National Institute of Standards and Technology. 1-Phenyl-1-butanol. [Link]

-

CP Lab Safety. This compound, min 98% (HPLC), 5 grams. [Link]

-

PubChemLite. 4-phenylbutylamine (C10H15N). [Link]

-

SpectraBase. 4-Phenylbutyric acid - Optional[Near IR] - Spectrum. [Link]

Sources

- 1. This compound | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction to 4-Phenylbutylamine Hydrochloride and the Critical Role of Solubility

An In-Depth Technical Guide to the Solubility of 4-Phenylbutylamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a primary amine salt of significant interest in pharmaceutical research and organic synthesis. We delve into the fundamental physicochemical principles that dictate its solubility across a spectrum of solvents. This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for laboratory applications.

This compound is a chemical compound featuring a phenyl group attached to a butylamine chain, supplied as a hydrochloride salt. Its molecular structure, combining both hydrophobic (the phenylbutyl tail) and hydrophilic (the ammonium salt head) moieties, presents a classic case study in solubility challenges relevant to drug development. Understanding the solubility of an active pharmaceutical ingredient (API) is paramount; it is a critical determinant of bioavailability, influences formulation strategies, and impacts the design of purification processes. Poorly characterized solubility can lead to erroneous results in biological assays and significant setbacks in the development pipeline.[1]

This guide will first deconstruct the molecular properties of this compound to predict its behavior in various solvent systems. It will then present the "gold standard" equilibrium shake-flask method as a robust protocol for generating reliable thermodynamic solubility data, followed by a brief discussion of alternative methods.

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent. Three core concepts are essential to understanding this relationship: the solute's structure, the nature of solvent-solute interactions, and the common-ion effect.

Molecular Structure Analysis

The molecule can be dissected into two key regions:

-

The Ionic "Head": The primary amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This group is polar and capable of strong electrostatic interactions and hydrogen bonding.

-

The Nonpolar "Tail": The phenylbutyl group (C₆H₅(CH₂)₄-) is composed of a benzene ring and an aliphatic chain. This entire substructure is hydrophobic and interacts primarily through weaker van der Waals forces.

The presence of these distinct regions makes this compound an amphiphilic molecule. Its overall solubility in a given solvent depends on the solvent's ability to favorably interact with both parts of the molecule.

Solvent-Solute Interactions

The adage "like dissolves like" provides a foundational framework for predicting solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Water, being highly polar, can form strong ion-dipole interactions with the ammonium cation (NH₃⁺) and the chloride anion (Cl⁻).[2] The primary and secondary amines, in their salt form, are generally highly soluble in water due to these interactions. The hydrophobic tail counteracts this, but the energetic favorability of solvating the ionic head often dominates, leading to at least moderate solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate the ammonium cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility is generally expected but may be less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot form hydrogen bonds. They can only engage in weak van der Waals interactions with the phenylbutyl tail. The high energy required to break the ionic lattice of the salt and the poor solvation of the charged head group result in very low solubility.

Caption: Intermolecular forces governing solubility.

The Common-Ion Effect

For an ionic salt like this compound, the dissolution equilibrium in water is: C₁₀H₁₅N·HCl (s) ⇌ C₁₀H₁₅NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, if a "common ion" (in this case, Cl⁻) is added to the solution from another source (e.g., hydrochloric acid or a buffer containing NaCl), the equilibrium will shift to the left.[3][4] This shift results in the precipitation of the solid salt, thereby decreasing its solubility.[5] This phenomenon is particularly important in pharmaceutical contexts, as the gastric fluid contains a high concentration of chloride ions, which can suppress the dissolution of hydrochloride salts.[6] The extent of this effect is more pronounced for salts that are only slightly soluble to begin with.[6]

Anticipated Solubility Profile

While precise quantitative data requires experimental determination, a qualitative profile can be predicted based on the principles above. Supplier data often describes the water solubility as yielding a "very faint turbidity," suggesting it is likely sparingly or slightly soluble.[7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | Strong ion-dipole and hydrogen bonding with the ammonium salt head dominate. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Good solvation of the cation via dipole interactions. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Slightly Soluble | Poor solvation of the ionic head; energy cost to break the crystal lattice is too high. |

| Aqueous Buffers | pH 1.2 (0.1 N HCl) | Potentially Decreased | The common-ion effect from high [Cl⁻] will likely suppress solubility.[6][10] |

Experimental Determination of Thermodynamic Solubility

For definitive and reliable data, an experimental approach is necessary. The thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent at a given temperature when the dissolved and solid states are in equilibrium.[11] The most widely accepted and reliable method for this is the shake-flask method.[11][12]

The Equilibrium Shake-Flask Method: Rationale and Overview

The principle of this method is to create a saturated solution by agitating an excess amount of the solid compound with the solvent for a sufficient duration to reach equilibrium.[13][14] Using an excess of solid is crucial to ensure that the final concentration measured is indeed the saturation point. The system is maintained at a constant temperature (e.g., 37 °C for biopharmaceutical relevance) because solubility is temperature-dependent.[15][16] The key challenge and the reason for the extended timeframe is ensuring true equilibrium is reached; concentration should be measured at multiple time points until it plateaus.[17]

Caption: Experimental workflow for the Equilibrium Shake-Flask Method.

Detailed Experimental Protocol

This protocol is a synthesized standard based on guidelines recommended by organizations like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[15][17][18]

1. Apparatus and Materials:

-

This compound (of known purity)

-

Selected solvents/buffers (e.g., pH 1.2, 4.5, 6.8 buffers for BCS)[17]

-

Analytical balance

-

Glass vials with screw caps (e.g., 10 mL)

-

Shaking incubator or orbital shaker with temperature control (set to 37 ± 1 °C)

-

Calibrated pH meter

-

Syringes and syringe filters (e.g., 0.22 µm PVDF, pre-rinsed to prevent solute adsorption)[13]

-

Centrifuge (optional)

-

Volumetric flasks and pipettes for dilutions

-

HPLC-UV or UV-Vis spectrophotometer for analysis

2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A common starting point is to add enough solid to be 2-5 times the expected solubility.

-

Solvent Addition: Add a precise volume of the pre-heated (37 °C) solvent or buffer to the vial.

-

pH Measurement (for buffers): Verify the initial pH of the suspension.[11][17]

-

Equilibration: Tightly cap the vials and place them in the shaking incubator set to 37 °C. Agitate at a consistent rate that ensures the solid particles remain suspended but avoids excessive turbulence.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), briefly pause agitation and allow the solid to settle.[17] Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a pre-rinsed 0.22 µm syringe filter into a clean vial. The pre-rinsing step (discarding the first ~0.5 mL of filtrate) is critical to saturate any potential binding sites on the filter.[13]

-

Final pH Check: At the end of the experiment, measure the pH of the suspension again to ensure the buffer capacity was sufficient.[17]

3. Justification of Protocol Choices:

-

Excess Solid: Guarantees that the solution is saturated.

-

Constant Temperature: Solubility is highly sensitive to temperature. 37 °C is chosen to simulate physiological conditions.[15]

-

Agitation: Increases the surface area of the solid exposed to the solvent, accelerating the approach to equilibrium.[13]

-

Time-Course Sampling: Provides empirical proof that equilibrium has been reached when consecutive measurements are consistent (e.g., within 5-10%).[11][17]

-

Filtration/Centrifugation: Essential for separating the dissolved solute from the undissolved solid to ensure only the soluble fraction is analyzed.[13]

Analytical Quantification

The concentration of the filtered, saturated solution is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the parent compound from any potential impurities or degradants. A standard calibration curve must be generated using solutions of known concentration.

-

UV-Vis Spectrophotometry: A simpler and faster method, suitable if this compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.

The final solubility is calculated from the measured concentration, taking into account any dilutions made during sample preparation, and is typically reported in units of mg/mL or µg/mL.

Alternative Solubility Assessment Methods

While the shake-flask method is the gold standard for thermodynamic solubility, other methods are used, particularly in high-throughput screening environments.

-

Solvent Addition Method: In this technique, a solvent is continuously added to a suspension of the compound until a clear solution is observed, marking the point of dissolution.[19][20][21] It is significantly faster than the shake-flask method but can be dependent on the solvent addition rate.[21]

-

Kinetic Solubility: This method typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer until precipitation occurs, which is detected by turbidity.[1][11] This technique is very fast and requires minimal compound, making it ideal for early drug discovery. However, it often measures the solubility of a supersaturated solution or a metastable solid form and can significantly overestimate the true thermodynamic solubility.[14]

Safety and Handling Precautions

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[22][23] May cause respiratory irritation (H335).[23]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[23] In case of contact, follow the first-aid measures outlined in the product's SDS.

Conclusion

The solubility of this compound is governed by its amphiphilic nature, with a polar ammonium chloride head favoring dissolution in polar protic solvents and a nonpolar phenylbutyl tail limiting it. Its solubility is significantly influenced by factors such as solvent choice, temperature, and the presence of common ions. For accurate and reliable data essential for research and development, the equilibrium shake-flask method remains the definitive standard. By understanding both the theoretical principles and the practical methodologies presented in this guide, scientists can confidently characterize this compound and make informed decisions in their work.

References

-

Jager, M. C., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Brainly.com. (2023). Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed? [Link]

-

Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

-

SlidePlayer. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem - NIH. This compound. [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

-

Wikipedia. Common-ion effect. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver. [Link]

-

Quora. (2022). What is the common ion effect? How does it affect the solubility of salts? [Link]

-

BYJU'S. (2021). Common ion effect. [Link]

-

Lumen Learning. 23.1. Properties of amines. Organic Chemistry II. [Link]

-

USP. (2011). Description and Solubility. [Link]

-

MySkinRecipes. This compound. [Link]

-

LookChem. This compound. [Link]

-

PubChem - NIH. Benzenebutanamine. [Link]

Sources

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. brainly.com [brainly.com]

- 3. Common-ion effect - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 30684-06-1 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. lookchem.com [lookchem.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. who.int [who.int]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. This compound | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of 4-Phenylbutylamine as a research chemical

An In-depth Technical Guide to 4-Phenylbutylamine: From Synthesis to Application as a Research Chemical

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Phenylbutylamine (4-PBA), a primary phenylalkylamine that serves as a valuable tool in scientific research and as a precursor in synthetic chemistry.[1] We will explore its discovery and synthesis, its historical evolution as a research chemical, its known pharmacological interactions, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 4-PBA's properties and applications.

Introduction and Physicochemical Properties

4-Phenylbutylamine, systematically known as benzenebutanamine, is a primary amino compound where a benzene ring is substituted with a 4-aminobutyl group.[1][2] Its structure, consisting of a flexible butyl chain and an aromatic phenyl group, makes it a versatile building block in medicinal chemistry and materials science.[3] While not as extensively studied for its own psychoactive properties as other phenethylamines, its role as a competitive inhibitor of monoamine oxidase A (MAO-A) and as a synthetic intermediate underpins its utility in research.[2]

Core Physicochemical Data

A summary of the key physicochemical properties of 4-Phenylbutylamine is presented below for quick reference. This data is crucial for its handling, storage, and application in experimental designs.

| Property | Value | Source |

| CAS Number | 13214-66-9 | [2][4][5] |

| Molecular Formula | C₁₀H₁₅N | [2][6] |

| Molecular Weight | 149.23 g/mol | [1][6] |

| Physical State | Liquid / Oil | [2][7] |

| Boiling Point | 123-124 °C at 17 mm Hg | [2] |

| Density | 0.944 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.519 | [2] |

| Solubility | Slightly soluble in Chloroform, Methanol | [2] |

| pKa | 10.66 ± 0.10 (Predicted) | [2] |

| Storage | Room temperature, in a dark place under inert atmosphere | [2][7] |

| Sensitivity | Air Sensitive | [2][7] |

Discovery and Synthesis: A Historical Perspective

The history of 4-Phenylbutylamine is intrinsically linked to the broader exploration of phenylalkyl compounds. While a specific "discovery" event is not well-documented in seminal literature, its existence is a logical extension of research into homologous series of phenylalkylamines. Its synthesis is straightforward and often begins with precursors like 4-phenylbutyric acid or 4-phenylbutyronitrile.

Synthesis from 4-Phenylbutyric Acid Precursor

A common and industrially relevant pathway to 4-Phenylbutylamine involves the synthesis of 4-phenylbutyric acid as a key intermediate. This acid is notable for its own therapeutic applications, particularly its use in treating urea cycle disorders.[8][9]

The synthesis of the 4-phenylbutyric acid precursor is typically achieved via a Friedel-Crafts acylation reaction.[8][9] In this process, benzene is reacted with γ-butyrolactone in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9] The catalyst polarizes the lactone, facilitating the electrophilic attack on the benzene ring.

-

Reaction Setup: Powdered aluminum chloride (200 g) is added to benzene (400 g) and stirred at 50°C for 10 minutes.[8][9]

-

Addition of Lactone: γ-Butyrolactone (86 g) is added incrementally, maintaining the reaction temperature between 50 and 60°C for 90 minutes.[8][9]

-

Quenching and Neutralization: The reaction mixture is carefully added to a mixture of ice and 5% sodium hydroxide solution, ensuring the temperature remains below 35°C and the pH is maintained between 9.0 and 9.5 for 2 hours.[8][9]

-

Precipitation: The aqueous fraction is separated, and 4-phenylbutyric acid is precipitated by the addition of ice and hydrochloric acid.[9]

-

Isolation: The crude product is isolated by vacuum filtration.[9]

Causality: The use of AlCl₃ is critical as it activates the γ-butyrolactone, making it a potent electrophile. The subsequent basic workup neutralizes the catalyst and deprotonates the newly formed carboxylic acid, rendering it soluble in the aqueous phase and allowing for separation from unreacted benzene. Acidification then precipitates the final product.

Conversion to 4-Phenylbutylamine

Once 4-phenylbutyric acid is obtained, it can be converted to 4-Phenylbutylamine through several standard organic chemistry transformations. A common route involves the conversion of the carboxylic acid to an amide, followed by reduction. Alternatively, reduction of 4-phenylbutyronitrile provides a more direct pathway.[2]

Caption: Generalized synthetic pathways to 4-Phenylbutylamine.

Evolution as a Research Chemical

4-Phenylbutylamine's journey as a research chemical is one of utility rather than notoriety. It has found applications in diverse scientific fields, primarily leveraging its chemical structure and properties.

-

Analytical Chemistry: It has been employed as an internal standard for the detection of amphetamines in urine samples using gas chromatography (GC) techniques.[2] Its structural similarity and distinct retention time make it an ideal candidate for quantifying related compounds.

-

Materials Science: Researchers have utilized 4-Phenylbutylamine for the direct, solvent-free amination of multi-walled carbon nanotubes.[2] This functionalization alters the electronic and physical properties of the nanotubes, opening avenues for new applications in electronics and composite materials.

-

Medicinal Chemistry: The most significant role of 4-PBA is as a readily available starting material for the synthesis of novel pharmaceutical compounds.[3] Its primary amine group is amenable to a wide range of chemical modifications, such as the formation of amides, which is a cornerstone of drug discovery.[3]

Pharmacological Profile: A Focus on MAO-A Inhibition

Direct and extensive pharmacological data for 4-Phenylbutylamine is limited. However, a key reported activity is its function as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A).[2]

Mechanism of Action: MAO-A Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. MAO-A preferentially metabolizes serotonin. By competitively inhibiting MAO-A, 4-Phenylbutylamine can prevent the breakdown of these neurotransmitters, leading to an increase in their synaptic concentration. This mechanism is the basis for the therapeutic effect of many antidepressant drugs.

Caption: Competitive inhibition of MAO-A by 4-Phenylbutylamine.

Inferences from Structural Analogs

While direct data is sparse, insights can be drawn from structurally related compounds:

-

Phenethylamine (PEA): The parent compound, PEA, is a trace amine that acts as a central nervous system stimulant. Its derivatives are a broad class of psychoactive substances.

-

4-Phenylbutyrate (PBAcid): The carboxylic acid precursor has been investigated for its role in restoring cognitive deficits in animal models of Alzheimer's disease, suggesting a multi-target mechanism within the central nervous system.[10]

-

Longer Alkyl Chains: Studies on other 2,5-dimethoxyphenethylamines have shown that extending the alkyl chain at the 4-position can increase binding affinity at serotonin receptors like 5-HT₂A and 5-HT₂C.[11] This suggests that the butyl chain of 4-PBA may contribute to interactions with various receptor targets, though this remains speculative without direct binding studies.

It is crucial to distinguish 4-Phenylbutylamine from its more complex analog, 4,4-Diphenylbutylamine, which contains two phenyl groups and is expected to have a significantly different pharmacological profile.[12]

Analytical Methodologies for Characterization

The characterization and quantification of 4-Phenylbutylamine in various matrices rely on standard analytical techniques. The choice of method depends on the research objective, whether it's for structural elucidation, purity assessment, or trace-level detection.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 4-PBA.[13] The proton NMR spectrum would show characteristic signals for the aromatic protons, the four distinct methylene groups of the butyl chain, and the amine protons.[13] NMR is a primary tool for ensuring the identity and purity of a synthesized batch.[14][15]

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used for both identification and quantification. MS provides the mass-to-charge ratio of the molecule and its fragments, offering high specificity. LC-MS/MS is particularly powerful for detecting low concentrations of the compound in complex biological fluids.[16][17]

-

Gas Chromatography (GC): Due to its volatility, 4-PBA is well-suited for GC analysis, often used for purity assessment and, as mentioned, for quantification when using an appropriate detector like a Flame Ionization Detector (FID) or a mass spectrometer.[2]

Example Protocol: LC-MS/MS for Quantification in a Research Matrix

This hypothetical protocol outlines a self-validating system for the robust determination of 4-PBA.

-

Sample Preparation:

-

Prepare a stock solution of 4-PBA in methanol.

-

Create a calibration curve by spiking a blank matrix (e.g., plasma, buffer) with known concentrations of 4-PBA.

-

Add an internal standard (e.g., a deuterated analog of 4-PBA) to all samples, calibrators, and quality controls.

-

Perform a protein precipitation or solid-phase extraction to remove interfering substances from the matrix.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Causality: The gradient elution ensures that 4-PBA is retained and then eluted as a sharp peak, separating it from more polar and less polar contaminants. The acidic mobile phase ensures the amine is protonated, leading to good peak shape.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-PBA: Monitor the transition from the protonated parent ion (m/z 150.2) to a specific, stable fragment ion.

-

Internal Standard: Monitor the corresponding transition for the deuterated analog.

-

-

Trustworthiness: MRM provides high specificity and sensitivity. By monitoring a specific parent-to-fragment transition, chemical noise is filtered out, ensuring that the detected signal is unequivocally from the target analyte. The use of a stable-isotope-labeled internal standard corrects for any variability in sample preparation and instrument response, ensuring accurate quantification.

-

Caption: Experimental workflow for LC-MS/MS analysis of 4-Phenylbutylamine.

Safety and Handling

As a research chemical, 4-Phenylbutylamine must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere, as it is air-sensitive.[2]

-

Conclusion and Future Directions

4-Phenylbutylamine is a foundational research chemical whose value lies in its versatility. While its own pharmacological profile, particularly its activity as an MAO-A inhibitor, is of interest, its primary role has been as a reliable building block and an analytical tool. Future research could further explore the structure-activity relationships of its derivatives as MAO inhibitors or as ligands for other CNS targets. Its application in materials science also represents a growing field of investigation. This guide has synthesized the available technical data to provide a solid grounding for any scientist working with or considering the use of 4-Phenylbutylamine in their research.

References

- US6372938B1 - Synthesis of 4-phenylbutyric acid.

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. Googleapis.com. [Link]

- CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

Benzenebutanamine | C10H15N | CID 83242. PubChem - NIH. [Link]

-

4-PHENYLBUTYLAMINE - gsrs. Global Substance Registration System. [Link]

-

CAS No : 13214-66-9 | Product Name : 4-Phenylbutylamine. Pharmaffiliates. [Link]

-

4-Phenylbutylamine | CAS 13214-66-9. Veeprho. [Link]

-

4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem - NIH. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. PubMed. [Link]

-

LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PMC - PubMed Central. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. ResearchGate. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

-

Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). PMC - NIH. [Link]

-

NexITO 10 Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]

Sources

- 1. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-PHENYLBUTYLAMINE | 13214-66-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4-Phenylbutylamine | 13214-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-PHENYLBUTYLAMINE(13214-66-9) 1H NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. This compound | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of 4-Phenylbutylamine and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

4-Phenylbutylamine (4-PBA) and its derivatives represent a class of small molecules with a surprisingly diverse and potent range of biological activities. Initially approved by the Food and Drug Administration (FDA) for the treatment of urea cycle disorders, 4-PBA has since emerged as a promising therapeutic agent for a wide array of diseases, including protein misfolding disorders, cancer, and neurodegenerative conditions.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms, structure-activity relationships (SAR), and practical experimental methodologies associated with 4-PBA and its analogs, offering a valuable resource for researchers and drug development professionals. At its core, the therapeutic efficacy of 4-PBA stems from its dual role as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[4][5]

Dual Mechanisms of Action: A Foundation for Broad Therapeutic Applications

The remarkable therapeutic versatility of 4-PBA can be attributed to its ability to simultaneously modulate two critical cellular processes: protein folding and gene expression.

Chemical Chaperone Activity and Amelioration of Endoplasmic Reticulum (ER) Stress

A primary and extensively studied mechanism of 4-PBA is its function as a chemical chaperone.[2][3] In numerous pathological conditions, the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as the unfolded protein response (UPR).[1][6] While initially a protective response, chronic ER stress can lead to apoptosis and cellular dysfunction. 4-PBA mitigates ER stress by interacting with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their correct folding.[1][2] This action restores proteostasis and alleviates the burden on the ER.

The therapeutic implications of this chaperone activity are vast, with demonstrated efficacy in preclinical models of:

-

Cystic Fibrosis: 4-PBA has been shown to partially restore the function of the defective CFTR protein.[7]

-

Neurodegenerative Diseases: By reducing the aggregation of misfolded proteins, 4-PBA shows potential in conditions like Parkinson's and Huntington's disease.[8]

-

Metabolic Disorders: 4-PBA has been observed to inhibit adipogenesis by modulating the UPR.

dot

Caption: Mechanism of 4-PBA as a chemical chaperone to alleviate ER stress.

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

In addition to its chaperone activity, 4-PBA functions as a pan-HDAC inhibitor.[4][9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, facilitating the transcription of various genes. This mechanism is central to its anti-cancer properties, where it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][10][11]

dot

Caption: 4-PBA's mechanism as an HDAC inhibitor, leading to gene transcription.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for 4-PBA and its derivatives, providing a comparative overview of their biological activities.

| Cell Line | Assay | IC50 (mM) | Reference |

| T98G (Glioma) | Growth Inhibition | 0.5 | [12] |

| Glioma Explant | Growth Inhibition | 5.0 | [12] |

| A549 (NSCLC) | Growth Inhibition | 10 | [13] |

| Calu1 (NSCLC) | Growth Inhibition | 8.5 | [13] |

| H1650 (NSCLC) | Growth Inhibition | 4.5 | [13] |

Table 1: In Vitro Growth-Inhibitory Activity of 4-Phenylbutyrate.

| Compound | R¹ | R² | Ar | Ar' | IC₅₀ (μM) |

| 1a | H | H | C₆H₅ | C₆H₅ | >100 |

| 1b | H | H | 4-FC₆H₄ | 4-FC₆H₄ | 5.6 |

| 1c | H | H | 4-ClC₆H₄ | 4-ClC₆H₄ | 1.8 |

| 1d | H | H | 4-BrC₆H₄ | 4-BrC₆H₄ | 1.3 |

| 1e | H | H | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 2.5 |

| 1f | H | H | 4-MeC₆H₄ | 4-MeC₆H₄ | 5.6 |

| 1g | H | H | 4-NO₂C₆H₄ | 4-NO₂C₆H₄ | 3.2 |

| 1h | Me | H | C₆H₅ | C₆H₅ | >100 |

| 1i | Me | Me | C₆H₅ | C₆H₅ | >100 |

Table 2: Antilipidperoxidation Activity of 4,4-Diarylbutylamine Derivatives.[1]

Structure-Activity Relationships (SAR)

The biological activity of 4-phenylbutylamine derivatives is intricately linked to their chemical structure. Modifications to the phenyl ring, the butyl chain, and the amine group can significantly impact their potency and selectivity.

-

Phenyl Ring Substitutions: As demonstrated in Table 2, substitutions on the phenyl rings of 4,4-diarylbutylamines have a profound effect on their antilipidperoxidation activity.[1] Halogenation at the para-position, particularly with bromine and chlorine, significantly enhances potency. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups also leads to potent compounds.

-

Alkyl Chain Modifications: The length and branching of the alkyl chain are crucial for activity. For instance, in the broader class of phenylalkylamines, a three-carbon chain (propylamine) is often optimal for interaction with monoamine transporters.

-

Amine Group Substitutions: N-alkylation can influence selectivity for different biological targets. For example, in related phenylalkylamines, N-methylation can alter selectivity for serotonin transporters. The unsubstituted primary amine in 4-phenylbutylamine is a key feature for many of its biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of 4-PBA and its derivatives.

Western Blot Analysis of ER Stress Markers

This protocol is designed to assess the effect of 4-PBA on the expression of key ER stress marker proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK)

-

HRP-conjugated secondary antibodies